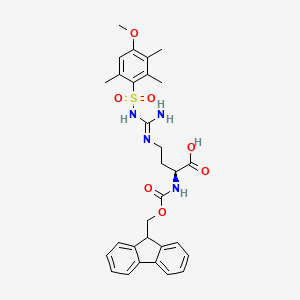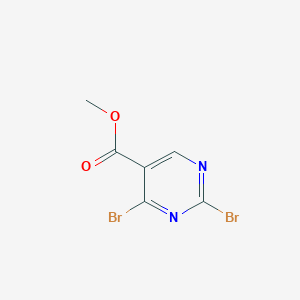
Methyl 2,4-dibromopyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dibromopyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its bromine substitutions, which can significantly influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dibromopyrimidine-5-carboxylate typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylate with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dibromopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.
Coupling Reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions, with solvents like toluene or DMF and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl pyrimidine.
Aplicaciones Científicas De Investigación
Methyl 2,4-dibromopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and development projects.
Biology: The compound can be used to study the biological activity of pyrimidine derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, or antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and materials science, where its brominated structure can impart desirable properties to the final products.
Mecanismo De Acción
The mechanism of action of Methyl 2,4-dibromopyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
Methyl 2,4-difluoropyrimidine-5-carboxylate: Fluorine substitutions can significantly alter the compound’s chemical properties and biological activity.
Methyl 2,4-diiodopyrimidine-5-carboxylate:
Uniqueness
Methyl 2,4-dibromopyrimidine-5-carboxylate is unique due to its specific bromine substitutions, which can enhance its reactivity in substitution and coupling reactions
Propiedades
Fórmula molecular |
C6H4Br2N2O2 |
|---|---|
Peso molecular |
295.92 g/mol |
Nombre IUPAC |
methyl 2,4-dibromopyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H4Br2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3 |
Clave InChI |
VUAMOUAEENZISM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(N=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


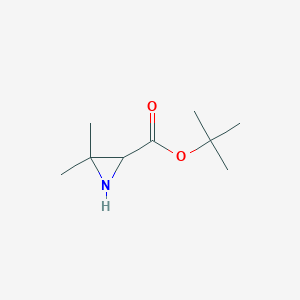
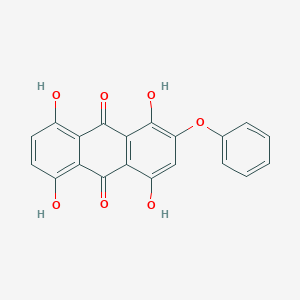

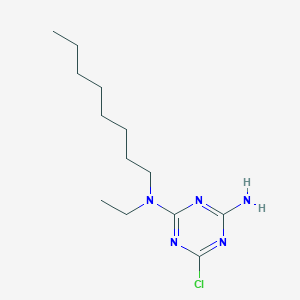
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
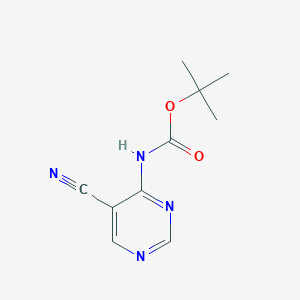
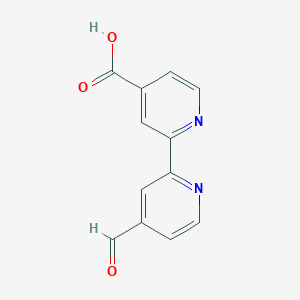


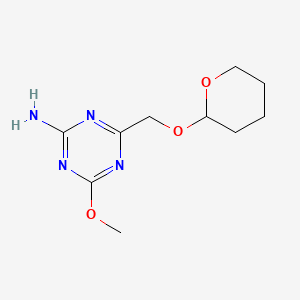
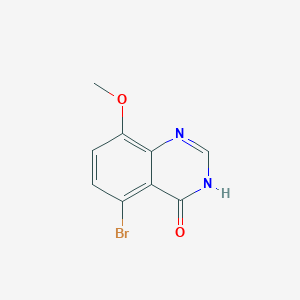
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
